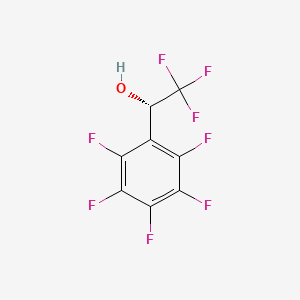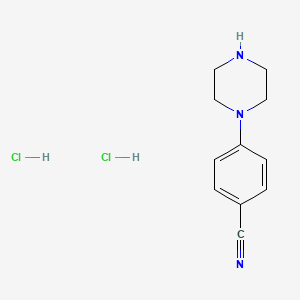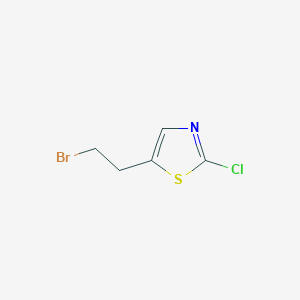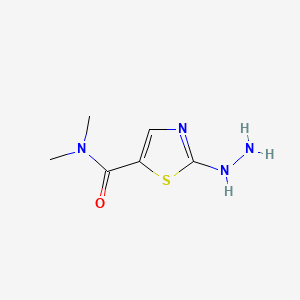
1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine is an organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and an amine group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-nitrobenzaldehyde.
Reaction Steps: The key steps include the formation of an intermediate imine, followed by reduction to the corresponding amine. This can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: These interactions can trigger various biochemical pathways, resulting in the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-methoxy-5-nitrophenol and 1-(2-methoxy-5-nitrophenyl)-2-thiourea share structural similarities.
Uniqueness: The presence of the amine group in this compound distinguishes it from these similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,12)7-8-6-9(13(14)15)4-5-10(8)16-3/h4-6H,7,12H2,1-3H3 |
InChI Key |
ZQCXRMIDAUKHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)[N+](=O)[O-])OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)


![3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)



![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)




![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
